molecular formula C28H26N4O5 B11453715 4-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11453715
M. Wt: 498.5 g/mol
InChI Key: WBAJFYZONDWUED-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a combination of methoxyphenyl, furan, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the pyrazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan and indole moieties: These steps may involve coupling reactions using reagents such as palladium catalysts.

    Introduction of methoxy groups: This can be achieved through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DIMETHOXYPHENYL)-3-(FURAN-2-YL)-5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its combination of methoxyphenyl, furan, indole, and pyrazole moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H26N4O5/c1-34-18-7-9-21-16(14-18)13-17(29-21)10-11-32-27(20-8-6-19(35-2)15-23(20)36-3)24-25(22-5-4-12-37-22)30-31-26(24)28(32)33/h4-9,12-15,27,29H,10-11H2,1-3H3,(H,30,31)

InChI Key

WBAJFYZONDWUED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCN3C(C4=C(NN=C4C3=O)C5=CC=CO5)C6=C(C=C(C=C6)OC)OC

Origin of Product

United States

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